molecular formula C7H15NO2 B8792078 Methyl 2-[(2-methylpropyl)amino]acetate

Methyl 2-[(2-methylpropyl)amino]acetate

Cat. No. B8792078
M. Wt: 145.20 g/mol
InChI Key: PHSQMNIJNHEJNJ-UHFFFAOYSA-N
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Patent
US08183280B2

Procedure details

Glycine methylester hydrochloride (2.0 g, 16.0 mmol) was dissolved in MeOH/AcOH (9:1, 25 ml). Triethylamine (1.8 g, 18.0 mmol) was added followed by 2-butanone (1.3 g, 18.0 mmol). After 2 h at room temperature sodium triacetoxyborohydride (3.81 g, 18.0 mmol) was added. After 18 h at room temperature the solvent was removed in vacuo and the residue was taken up in chloroform (200 ml). This solution was washed with sat. NaHCO3, water and brine, dried (Na2SO4) and evaporated in vacuo to give a colourless oil identified as the title compound (646 mg, 4.46 mmol, 28%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
MeOH AcOH
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
3.81 g
Type
reactant
Reaction Step Four
Yield
28%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH2:6].[CH2:8](N(CC)CC)C.C[C:16](=O)[CH2:17][CH3:18].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>CO.CC(O)=O>[CH3:2][O:3][C:4](=[O:7])[CH2:5][NH:6][CH2:8][CH:17]([CH3:16])[CH3:18] |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
Cl.COC(CN)=O
Name
MeOH AcOH
Quantity
25 mL
Type
solvent
Smiles
CO.CC(=O)O
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
CC(CC)=O
Step Four
Name
Quantity
3.81 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 18 h at room temperature the solvent was removed in vacuo
Duration
18 h
WASH
Type
WASH
Details
This solution was washed with sat. NaHCO3, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a colourless oil

Outcomes

Product
Name
Type
product
Smiles
COC(CNCC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.46 mmol
AMOUNT: MASS 646 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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